1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide is a chemical compound with the molecular formula C8H18N2O2. It is also known by its systematic name, 2-[2-(1-Piperazinyl)ethoxy]ethanol. This compound is characterized by the presence of a piperazine ring substituted with a hydroxyethoxyethyl group and an N1-oxide functional group. It is commonly used in chemical synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide typically involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol. The process can be summarized as follows :
Preparation of Piperazine Monohydrochloride: Piperazine and piperazine dihydrochloride are reacted in a suitable solvent to form piperazine monohydrochloride.
Reaction with 2-(2-Chloroethoxy)ethanol: The piperazine monohydrochloride is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a solvent.
Filtration and Recovery: After the reaction is complete, the mixture is filtered to recover piperazine dihydrochloride, which can be dried and reused.
Evaporation and Purification: The filtrate is evaporated to remove the solvent, yielding a crude product. This crude product is then purified through vacuum reduced pressure rectification to obtain high-purity this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be cost-effective and environmentally friendly, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the N1-oxide group back to the parent amine.
Substitution: The hydroxyethoxyethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can regenerate the parent piperazine .
Scientific Research Applications
1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethoxyethyl group enhances its solubility and facilitates its binding to specific sites. The N1-oxide functional group can participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Lacks the hydroxyethoxyethyl group, making it less soluble.
1,4-Bis(2-hydroxyethyl)piperazine: Contains two hydroxyethyl groups, leading to different reactivity.
2-(2-Chloroethoxy)ethanol: Used as a precursor in the synthesis of 1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
2-[2-(1-oxidopiperazin-1-ium-1-yl)ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c11-6-8-13-7-5-10(12)3-1-9-2-4-10/h9,11H,1-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQGZJDDHVVTMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCN1)(CCOCCO)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.